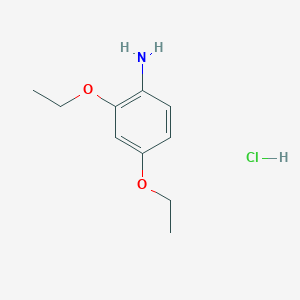2,4-Diethoxyaniline hydrochloride
CAS No.: 2219371-08-9
Cat. No.: VC5352479
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2219371-08-9 |
|---|---|
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 |
| IUPAC Name | 2,4-diethoxyaniline;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-3-12-8-5-6-9(11)10(7-8)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H |
| Standard InChI Key | OGGNZPCFGFYYRM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1)N)OCC.Cl |
Introduction
Key Findings
2,4-Dimethylaniline hydrochloride (CAS 21436-96-4), a derivative of 2,4-dimethylaniline (2,4-xylidine), is a crystalline compound widely used in chemical synthesis and industrial applications. This report synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed overview of its synthesis pathways, physicochemical properties, reactivity, and applications. Notably, direct amination methods using vanadium catalysts in acetic acid-water media achieve yields up to 48.55% , while analytical techniques such as GC-MSD enable precise detection in biological samples .
Chemical Identity and Structural Characteristics
Molecular Formula and Synonyms
2,4-Dimethylaniline hydrochloride is represented by the molecular formula C₈H₁₂ClN (molecular weight: 157.64 g/mol) . Synonyms include:
Structural Features
The compound consists of an aniline backbone with methyl groups at the 2- and 4-positions, protonated as a hydrochloride salt. The 3D conformation reveals a planar aromatic ring with substituents influencing electronic distribution and solubility .
Synthesis and Industrial Production
Direct Amination of m-Xylene
A patent (CN101870656A) describes a scalable method for synthesizing 2,4-dimethylaniline (precursor to the hydrochloride salt) via direct amination of m-xylene :
-
Catalyst: Soluble vanadium salts (e.g., ammonium metavanadate).
-
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), acetic acid-water medium.
-
Conditions: Reflux at elevated temperatures (1–6 hours).
Table 1: Synthesis Optimization Parameters
| Catalyst (kg) | Acetic Acid (L) | Water (L) | NH₂OH·HCl (kg) | Yield (%) |
|---|---|---|---|---|
| 0.076 | 54 | 6 | 5.21 | 47.23 |
| 0.076 | 40 | 5 | 5.21 | 48.55 |
| 0.100 | 40 | 5 | 5.21 | 48.06 |
Physicochemical Properties
Physical State and Solubility
Spectral Data
-
GC-MSD Analysis: Retention time = 8.49 min; parent ion m/z = 121 .
-
Mass Spectrum: Characteristic fragments at m/z 121 (molecular ion) and 93 (loss of CH₃) .
Applications in Industry and Research
Dye and Pesticide Synthesis
2,4-Dimethylaniline hydrochloride serves as an intermediate in producing azo dyes and pesticides. Its amino group facilitates coupling reactions with diazonium salts .
Analytical Chemistry
A GC-MSD method detects 2,4-dimethylaniline (free base) in urine with a linear range of 0–6 µg/mL (R² = 0.976) . This is critical for monitoring occupational exposure in chemical industries .
Reactivity and Hazard Profile
Chemical Reactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume